molecular formula C21H23N3O4S B270566 8-[(4-phenylpiperazin-1-yl)sulfonyl]-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one

8-[(4-phenylpiperazin-1-yl)sulfonyl]-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one

Cat. No. B270566
M. Wt: 413.5 g/mol
InChI Key: QGMKGCKEGDNCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(4-phenylpiperazin-1-yl)sulfonyl]-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one, also known as GSK-3β inhibitor, is a chemical compound that has attracted significant interest in scientific research. This compound is widely used in the field of pharmacology due to its potential therapeutic applications. It has been found to have a significant impact on various biological processes and has shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of the 8-[(4-phenylpiperazin-1-yl)sulfonyl]-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-oneβ inhibitor involves the inhibition of glycogen synthase kinase-3 beta (8-[(4-phenylpiperazin-1-yl)sulfonyl]-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-oneβ) enzyme. This enzyme plays a crucial role in various biological processes, including glucose metabolism, cell proliferation, and apoptosis. The inhibition of this enzyme by the 8-[(4-phenylpiperazin-1-yl)sulfonyl]-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-oneβ inhibitor leads to the activation of various signaling pathways, which results in the regulation of various cellular processes.
Biochemical and Physiological Effects:
The 8-[(4-phenylpiperazin-1-yl)sulfonyl]-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-oneβ inhibitor has been found to have several biochemical and physiological effects. It has been shown to regulate glucose metabolism by increasing insulin sensitivity and decreasing insulin resistance. The compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, the 8-[(4-phenylpiperazin-1-yl)sulfonyl]-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-oneβ inhibitor has shown potential in the treatment of neurodegenerative diseases by promoting neuronal survival and preventing neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using the 8-[(4-phenylpiperazin-1-yl)sulfonyl]-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-oneβ inhibitor in lab experiments is its potential therapeutic applications. The compound has been found to be effective in the treatment of various diseases, making it a valuable tool for researchers. However, one of the limitations of using this compound is its toxicity. The 8-[(4-phenylpiperazin-1-yl)sulfonyl]-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-oneβ inhibitor has been found to be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for the research on the 8-[(4-phenylpiperazin-1-yl)sulfonyl]-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-oneβ inhibitor. One of the potential applications of this compound is in the treatment of neurodegenerative diseases. Further research is needed to determine the optimal dosage and treatment duration for this application. Additionally, the 8-[(4-phenylpiperazin-1-yl)sulfonyl]-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-oneβ inhibitor has shown potential in the treatment of cancer. Further studies are needed to determine the efficacy of this compound in different types of cancer and to identify potential side effects. Finally, the 8-[(4-phenylpiperazin-1-yl)sulfonyl]-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-oneβ inhibitor has been found to have a significant impact on glucose metabolism. Future research is needed to determine the potential use of this compound in the treatment of diabetes.
Conclusion:
In conclusion, the 8-[(4-phenylpiperazin-1-yl)sulfonyl]-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-oneβ inhibitor is a valuable tool for scientific research due to its potential therapeutic applications. The compound has been found to have a significant impact on various biological processes and has shown promising results in the treatment of various diseases. While there are limitations to its use, the 8-[(4-phenylpiperazin-1-yl)sulfonyl]-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-oneβ inhibitor is an essential compound for researchers in the field of pharmacology and is likely to play a significant role in future research.

Synthesis Methods

The synthesis of 8-[(4-phenylpiperazin-1-yl)sulfonyl]-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one is a complex process that requires multiple steps. The most commonly used method for the synthesis of this compound involves the reaction of 2-aminobenzophenone with piperazine in the presence of a suitable catalyst. The resulting product is then treated with sulfonyl chloride to obtain the final product.

Scientific Research Applications

The 8-[(4-phenylpiperazin-1-yl)sulfonyl]-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-oneβ inhibitor has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various diseases, including Alzheimer's disease, diabetes, and cancer. The compound has been shown to have a significant impact on various biological processes, including cell proliferation, differentiation, and apoptosis.

properties

Product Name

8-[(4-phenylpiperazin-1-yl)sulfonyl]-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

8-(4-phenylpiperazin-1-yl)sulfonyl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-trien-2-one

InChI

InChI=1S/C21H23N3O4S/c25-20-15-28-18-8-9-19(17-7-4-10-24(20)21(17)18)29(26,27)23-13-11-22(12-14-23)16-5-2-1-3-6-16/h1-3,5-6,8-9H,4,7,10-15H2

InChI Key

QGMKGCKEGDNCMI-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC3=C2N(C1)C(=O)CO3)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5

Canonical SMILES

C1CC2=C(C=CC3=C2N(C1)C(=O)CO3)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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